Cas no 682346-74-3 (1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine)

1-(2H-1,3-Benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a structurally complex sulfonamide derivative featuring a benzodioxole and a methoxy-substituted dimethylbenzene moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting central nervous system (CNS) receptors due to its piperazine core and lipophilic aromatic groups. The sulfonyl group enhances stability and may improve binding affinity, while the methoxy and methyl substitutions offer tunable electronic and steric properties for selective interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound's purity and synthetic reproducibility are critical for preclinical research applications.
1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine structure
682346-74-3 structure
Product Name:1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
CAS No:682346-74-3
MF:C21H26N2O5S
MW:418.506544589996
CID:5420127
Update Time:2025-06-26

1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,4-dimethylphenyl methyl ether
    • Piperazine, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-
    • 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
    • InChI Key: SIZRLIJUWFFBAU-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C3OCOC3=C2)CCN(S(C2=CC(OC)=C(C)C=C2C)(=O)=O)CC1

1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine Pricemore >>

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Additional information on 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Introduction to 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine (CAS No. 682346-74-3)

1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, with the CAS number 682346-74-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a piperazine ring, a benzodioxole moiety, and a substituted benzenesulfonyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The benzodioxole moiety is a common structural motif found in various bioactive compounds, particularly those with central nervous system (CNS) activity. The presence of this moiety in 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine suggests that it may have significant interactions with CNS receptors and enzymes. Additionally, the piperazine ring is known for its ability to enhance the solubility and bioavailability of compounds, making it a valuable component in drug design.

The benzenesulfonyl group, particularly when substituted with methoxy and dimethyl groups, imparts unique pharmacological properties to the compound. Sulfonyl groups are often used in drug design to improve the metabolic stability and reduce the toxicity of compounds. The specific substitution pattern in this compound may enhance its binding affinity to target proteins and receptors, thereby optimizing its therapeutic potential.

Recent studies have explored the biological activities of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine. One notable area of research is its potential as an antipsychotic agent. Preliminary in vitro and in vivo studies have shown that this compound exhibits selective antagonism towards dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This selective antagonism may help to reduce the side effects commonly associated with traditional antipsychotic drugs.

In addition to its antipsychotic properties, 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has also been investigated for its anti-inflammatory and analgesic effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders. Furthermore, its analgesic properties have been attributed to its ability to modulate pain pathways in the CNS.

The pharmacokinetic profile of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine has been extensively studied to optimize its therapeutic use. Research has shown that it has good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. Its metabolism primarily occurs via hepatic enzymes, with major metabolites being excreted through urine and feces.

To further understand the mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine, molecular docking studies have been conducted. These studies have revealed that the compound binds selectively to specific protein targets involved in neurotransmission and inflammation. The high binding affinity observed in these studies supports its potential as a lead compound for drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine. Early-phase trials have shown promising results in terms of tolerability and pharmacological activity. However, more extensive clinical trials are needed to fully assess its therapeutic potential and long-term safety profile.

In conclusion, 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine (CAS No. 682346-74-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the pharmaceutical industry.

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